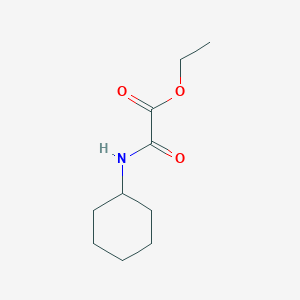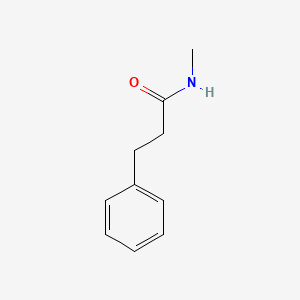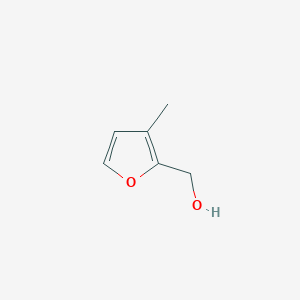![molecular formula C6H4N4O3 B1352870 1,3-二氢-7-硝基-2H-咪唑并[4,5-c]吡啶-2-酮 CAS No. 61719-60-6](/img/structure/B1352870.png)
1,3-二氢-7-硝基-2H-咪唑并[4,5-c]吡啶-2-酮
描述
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
科学研究应用
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole derivatives are known to interact with various biological targets to exert their effects . The exact interaction would depend on the specific target and the biological activity of this compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways and their downstream effects would depend on the specific biological activity of this compound.
Pharmacokinetics
Imidazole derivatives are known to have good permeability and moderate aqueous solubility , which can impact their bioavailability.
Result of Action
Given the diverse biological activities of imidazole derivatives , this compound could potentially have a wide range of molecular and cellular effects.
生化分析
Biochemical Properties
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . High doses can lead to toxicity, affecting vital organs and systems within the body .
Metabolic Pathways
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern can affect its overall efficacy and toxicity .
Subcellular Localization
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one typically involves the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. The nitration process can be carried out at different temperatures, such as 0–5°C and 60°C, to yield various nitro derivatives . The reaction conditions, including the choice of nitrating agents and solvents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro, amino, and substituted derivatives of 1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
相似化合物的比较
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: A precursor in the synthesis of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one.
5-Nitroimidazole: Another nitroimidazole derivative with antimicrobial properties.
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Uniqueness
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific structural features and the presence of both imidazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNADQHDSICALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393024 | |
| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61719-60-6 | |
| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B1352803.png)







